molecular formula C16H12O5 B14284713 Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate CAS No. 129398-60-3

Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate

Cat. No.: B14284713
CAS No.: 129398-60-3
M. Wt: 284.26 g/mol
InChI Key: AYFHMKOYBMQRLH-UHFFFAOYSA-N
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Description

Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate is an organic compound with a complex structure that includes both alkyne and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate typically involves the esterification of propanedioic acid with an appropriate alcohol derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may be carried out under reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated phenols.

Scientific Research Applications

Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate exerts its effects involves interactions with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-prop-2-yn-1-ylphenol: Shares the alkyne and phenol functional groups but lacks the ester moiety.

    Propanedioic acid, 2-propenyl-, diethyl ester: Contains the ester group but differs in the alkyne substitution.

Uniqueness

Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate is unique due to its combination of alkyne, ester, and phenol functional groups, which confer distinct reactivity and potential applications. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

129398-60-3

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

bis(prop-2-ynyl) 2-[(4-hydroxyphenyl)methylidene]propanedioate

InChI

InChI=1S/C16H12O5/c1-3-9-20-15(18)14(16(19)21-10-4-2)11-12-5-7-13(17)8-6-12/h1-2,5-8,11,17H,9-10H2

InChI Key

AYFHMKOYBMQRLH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)OCC#C

Origin of Product

United States

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